molecular formula C10H7BrO3 B13686535 6-Bromo-7-methoxy-2H-chromen-2-one

6-Bromo-7-methoxy-2H-chromen-2-one

Cat. No.: B13686535
M. Wt: 255.06 g/mol
InChI Key: JUQWLDVJWGCWHN-UHFFFAOYSA-N
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Description

6-Bromo-7-methoxy-2H-chromen-2-one is a derivative of coumarin, a class of organic compounds known for their diverse biological activities Coumarins are naturally occurring lactones found in many plants and have been used in various medicinal and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-methoxy-2H-chromen-2-one typically involves the bromination of 7-methoxy-2H-chromen-2-one. One common method is the Pechmann condensation, which involves the reaction of phenols with β-keto esters in the presence of an acid catalyst. For example, 7-methoxy-2H-chromen-2-one can be synthesized by reacting 4-methoxyphenol with ethyl acetoacetate in the presence of sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using bromine or other brominating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is also considered in industrial processes .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-methoxy-2H-chromen-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium carbonate can be used to replace the bromine atom with other nucleophiles.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Dihydro derivatives and other reduced forms.

Mechanism of Action

The mechanism of action of 6-Bromo-7-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets. For example, as a lipoxygenase inhibitor, it binds to the active site of the enzyme, preventing the metabolism of fatty acids and reducing inflammation . The bromine and methoxy groups enhance its binding affinity and specificity for the target enzyme.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-7-methoxy-2H-chromen-2-one is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical reactivity and biological activities. Its ability to undergo various chemical reactions and its potential as a therapeutic agent make it a valuable compound for scientific research and industrial applications .

Properties

Molecular Formula

C10H7BrO3

Molecular Weight

255.06 g/mol

IUPAC Name

6-bromo-7-methoxychromen-2-one

InChI

InChI=1S/C10H7BrO3/c1-13-9-5-8-6(4-7(9)11)2-3-10(12)14-8/h2-5H,1H3

InChI Key

JUQWLDVJWGCWHN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=CC(=O)OC2=C1)Br

Origin of Product

United States

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